molecular formula C5H3FO2S B1314584 5-Fluorothiophene-2-carboxylic acid CAS No. 4377-58-6

5-Fluorothiophene-2-carboxylic acid

Cat. No. B1314584
CAS RN: 4377-58-6
M. Wt: 146.14 g/mol
InChI Key: XQURBTZGKJENJS-UHFFFAOYSA-N
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Description

5-Fluorothiophene-2-carboxylic acid (5-FTCA) is an organic compound with a molecular formula of C5H3FOSO2H. It has been studied extensively for its potential applications in a variety of scientific research areas, including in vivo and in vitro experiments, as well as biochemical and physiological effects. 5-FTCA has been shown to possess a range of biological activities, including inhibition of enzymes, inhibition of cell growth, and modulation of gene expression.

Scientific Research Applications

Synthesis and Chemical Properties

  • 5-Fluorothiophene-2-carboxylic acid is explored in the field of organic synthesis and chemical reactions. Studies have shown methods for introducing fluorine into the thiophene ring, leading to the formation of compounds like methyl 3-fluorothiophene-2-carboxylate. This compound is significant for its applications in organic chemistry and material science (Pomerantz & Turkman, 2008).

Applications in Biochemistry and Molecular Biology

  • In the field of biochemistry, derivatives of thiophene, including 5-fluorothiophene-2-carboxylic acid, have been utilized in creating fluorescent sensors for protein detection. This application is crucial in the analysis of proteins in various biological samples (Hu, Xia, & Elioff, 2016).

Material Science and Photovoltaics

  • In material science, derivatives of 5-fluorothiophene-2-carboxylic acid have been investigated for their use in solar cells. These studies have focused on understanding how different functional groups, including carboxylic acids, impact the efficiency of solar cells. This research is essential for the development of more efficient photovoltaic materials (Yoon et al., 2011).

Pharmaceutical and Medicinal Chemistry

  • While avoiding specifics about drug use and dosage, it's worth noting that 5-fluorothiophene-2-carboxylic acid and its derivatives are significant in pharmaceutical research. Their role in synthesizing various compounds with potential therapeutic applications exemplifies their importance in medicinal chemistry (Miyashita, Matsumura, Shimadzu, & Hashimoto, 1981).

properties

IUPAC Name

5-fluorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQURBTZGKJENJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473015
Record name 5-fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluorothiophene-2-carboxylic acid

CAS RN

4377-58-6
Record name 5-fluorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluorothiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of the title product of Example 1 (1.5 g, 11.8 mmol) and 1.0 N NaOH (25 mL, 25 mmol) was refluxed for 3 hours. The mixture was poured into water (200 mL) and washed two times with 200 mL diethyl ether. The aqueous extract was acidified with 1N hydrochloric acid to pH 1, then extracted two times with 200 mL methylene chloride. The organic extracts were combined, washed with water (80 mL), dried (MgSO4) and concentrated in vacuo to give a solid. Trituration with hexanes afforded 1.2 g (82%) of the title product as a white solid, mp 140-2° C. 1H-NMR (d6 -DMSO): δ 7.47 (m, 1H), 6.84 (m, 1H).
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1.5 g
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hexanes
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Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
RJ Chambers, A Marfat - Synthetic Communications, 2000 - Taylor & Francis
… A new and efficient route to 5-fluorothiophene-2—carboxylic acid 1 was secured in two steps and 62% yield overall. During the course of our research, we required a short and efficient …
Number of citations: 11 www.tandfonline.com
R Song, W Lin, Q Jiang - Tetrahedron letters, 2011 - Elsevier
… Chambers 3 reported a fluorodenitration strategy to convert 5-nitrothiophene-2-carbonitrile (4) to 5-fluorothiophene-2-carboxylic acid (6) (Scheme 2) in good yield. Therefore, we …
Number of citations: 5 www.sciencedirect.com
K Matsumoto, T Tanaka, M Oda - Synthetic communications, 2004 - Taylor & Francis
An improved synthesis of tetrakis(2‐thienyl)methanes, where an aromatic nucleophilic substitution is the key reaction for the introduction of the fourth 2‐thienyl group, has been …
Number of citations: 8 www.tandfonline.com
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp
OV Serdyuk, VT Abaev, AV Butin… - Fluorine in Heterocyclic …, 2014 - Springer
The chapter is devoted to the synthesis and application of thiophenes (selenophenes) and benzothiophenes bearing fluorine atoms, CF 3 groups, and perfluorinated aryl fragments. …
Number of citations: 3 link.springer.com
H Teng, D Wu, L Lu, C Gao, H Wang, Y Zhao… - Biomedicine & …, 2023 - Elsevier
In this study, 86 new seco-lupane triterpenoid derivatives were designed, synthesized, and characterized, and their protective activities against ischemia-reperfusion injury were …
Number of citations: 3 www.sciencedirect.com
Y Shermolovich - Fluorinated Heterocyclic Compounds …, 2009 - Wiley Online Library
Fluorinated Five-Membered Heterocycles Containing Oxygen, Sulfur, Selenium, and Phosphorus Page 173 4 FLUORINATED FIVE-MEMBERED HETEROCYCLES CONTAINING …
Number of citations: 7 onlinelibrary.wiley.com
大場舞 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第 2 章 複素環カルボキサミド類縁体の構造活性相関と作用メカニズムの解析第 1 節 複素環カルボキサミド類縁体の合成と活性評価 10 第 1 項 6-フルオロベンゾチアゾールアナログの合成と活性…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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